molecular formula C16H22N4 B12240421 2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole

2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12240421
M. Wt: 270.37 g/mol
InChI Key: FVUQJURVYVFDDN-UHFFFAOYSA-N
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Description

2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a cyclobutyl group attached to a piperazine ring, which is further connected to a benzodiazole structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable cyclobutyl halide under basic conditions.

    Attachment of the Benzodiazole Moiety: The benzodiazole structure can be introduced through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Final Coupling: The final step involves coupling the cyclobutylpiperazine intermediate with the benzodiazole moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups replacing the original ones.

Scientific Research Applications

2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a receptor antagonist or agonist.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an antagonist or agonist at certain receptors, thereby altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine
  • (4-cyclobutyl-piperazin-1-yl)-(4-hydroxymethyl-phenyl)-methanone
  • 1-alkyl-4-acylpiperazines

Uniqueness

2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)-1-methylbenzimidazole

InChI

InChI=1S/C16H22N4/c1-18-15-8-3-2-7-14(15)17-16(18)20-11-9-19(10-12-20)13-5-4-6-13/h2-3,7-8,13H,4-6,9-12H2,1H3

InChI Key

FVUQJURVYVFDDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C4CCC4

Origin of Product

United States

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